Azido-PEG1-CH2CO2H

Übersicht

Beschreibung

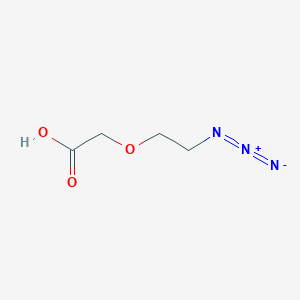

Azido-PEG1-CH2CO2H, also known as Azido-PEG1-carboxylic acid, is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The azide group is highly reactive and can participate in click chemistry reactions, making this compound valuable in various scientific applications .

Wissenschaftliche Forschungsanwendungen

Azido-PEG1-CH2CO2H has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

Azido-PEG1-CH2CO2H is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The primary target of this compound is the protein BRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation .

Mode of Action

This compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction, also known as “click chemistry”, allows for the formation of a stable triazole linkage . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the degradation of BRD4 . By linking a PROTAC molecule to a ligand for BRD4, this compound can facilitate the recruitment of an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular effect of this compound is the formation of a stable triazole linkage with alkyne-containing molecules, and an amide bond with primary amines . At the cellular level, the use of this compound in PROTACs can lead to the degradation of target proteins like BRD4, potentially altering gene transcription and cellular function .

Action Environment

Environmental factors such as pH and temperature could potentially influence the reactions involving this compound. For instance, the CuAAC reaction is typically performed under mild, aqueous conditions . Additionally, the stability of the compound may be affected by storage conditions. It is typically stored at -20°C for optimal stability .

Biochemische Analyse

Biochemical Properties

Azido-PEG1-CH2CO2H plays a significant role in biochemical reactions. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Cellular Effects

The hydrophilic PEG spacer in this compound increases solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

This compound exerts its effects at the molecular level through its azide group and terminal carboxylic acid. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Temporal Effects in Laboratory Settings

It is known that the compound is typically quite stable .

Metabolic Pathways

It is known that the azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azido-PEG1-CH2CO2H can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group into a PEG backbone. The typical synthetic route involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.

Carboxylation: The terminal carboxylic acid group is introduced through a carboxylation reaction using appropriate reagents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, azidation, and carboxylation reactions under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG1-CH2CO2H undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): No catalyst is required.

Amide Bond Formation: EDC or HATU are used as activators

Major Products Formed

Triazole Linkages: Formed from CuAAC and SPAAC reactions.

Amide Bonds: Formed from reactions with primary amines

Vergleich Mit ähnlichen Verbindungen

Azido-PEG1-CH2CO2H is unique due to its combination of an azide group and a terminal carboxylic acid group linked through a PEG chain. Similar compounds include:

Azido-PEG2-CH2CO2H: Contains a longer PEG chain, providing increased solubility and flexibility.

Azido-PEG3-CH2CO2H: Further extends the PEG chain length, enhancing its hydrophilicity.

Azido-PEG4-CH2CO2H: Offers even greater solubility and flexibility due to the longer PEG chain.

These similar compounds share the same functional groups but differ in the length of the PEG chain, which can affect their solubility, flexibility, and overall performance in various applications.

Eigenschaften

IUPAC Name |

2-(2-azidoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXYASKHZDVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

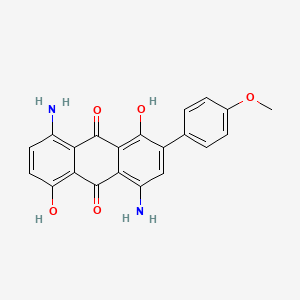

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)